g-glutamyl-S-nitrosocysteinylglycine
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Overview
Description
S-Nitrosoglutathione is a biologically significant compound that plays a crucial role in nitric oxide signaling. It is an endogenous S-nitrosothiol that serves as a reservoir and carrier of nitric oxide within cells. This compound is involved in various physiological processes, including vasodilation, neurotransmission, and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione can be synthesized through the reaction of glutathione with nitrous acid. The process involves the following steps:
- Dissolve glutathione in an acidic aqueous solution.
- Add sodium nitrite to the solution to generate nitrous acid in situ.
- The nitrous acid reacts with the thiol group of glutathione to form S-Nitrosoglutathione .
Industrial Production Methods: Industrial production of S-Nitrosoglutathione typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: S-Nitrosoglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide and nitric oxide.
Reduction: It can be reduced back to glutathione and nitric oxide.
Transnitrosation: It can transfer its nitroso group to other thiols, forming new S-nitrosothiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid.
Transnitrosation: Thiol-containing compounds under physiological conditions.
Major Products:
Oxidation: Glutathione disulfide and nitric oxide.
Reduction: Glutathione and nitric oxide.
Transnitrosation: New S-nitrosothiols.
Scientific Research Applications
S-Nitrosoglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Biology: It plays a role in cellular signaling and regulation of protein function through S-nitrosylation.
Medicine: It has potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer therapy due to its ability to modulate nitric oxide levels.
Industry: It is used in the development of nitric oxide-releasing materials and coatings
Mechanism of Action
S-Nitrosoglutathione exerts its effects primarily through the release of nitric oxide. The nitric oxide can then interact with various molecular targets, including:
Proteins: Through S-nitrosylation, it modifies the function of proteins by attaching to cysteine residues.
Enzymes: It can inhibit or activate enzymes involved in cellular signaling pathways.
Receptors: It can modulate the activity of receptors involved in neurotransmission and immune response
Comparison with Similar Compounds
S-Nitrosoglutathione is unique among S-nitrosothiols due to its stability and ability to act as a mobile reservoir of nitric oxide. Similar compounds include:
S-Nitroso-N-acetylpenicillamine: Another nitric oxide donor but less stable.
S-Nitrosocysteine: Similar in function but less commonly used due to its instability.
S-Nitrosothiols: A broader class of compounds with varying stability and nitric oxide release rates
S-Nitrosoglutathione stands out due to its balance of stability and bioactivity, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C10H16N4O7S |
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Molecular Weight |
336.32 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20) |
InChI Key |
HYHSBSXUHZOYLX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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